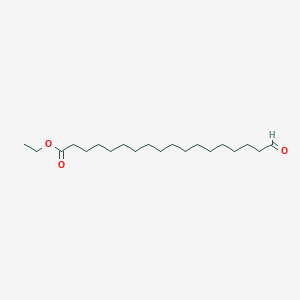

Ethyl 18-oxooctadecanoate

Description

Properties

Molecular Formula |

C20H38O3 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

ethyl 18-oxooctadecanoate |

InChI |

InChI=1S/C20H38O3/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h19H,2-18H2,1H3 |

InChI Key |

SCDLQSQLXYUBJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of Oxo Octadecanoate Esters

Natural Occurrence and Isolation from Biological Sources

Oxo-octadecanoate esters, a class of oxidized fatty acids, have been identified in various plant species. While the specific compound ethyl 18-oxooctadecanoate is not commonly reported, its structural analogs, particularly methyl esters with a ketone group on the C18 chain, have been isolated. For instance, methyl 14-oxooctadecanoate has been identified as a lipid constituent of the plant Tridax procumbens. mdpi.com Another related compound, methyl 10-methoxycarbonyl-17-oxooctadecanoate, has also been detected in plant sources. cabidigitallibrary.org The presence of these keto-fatty acid derivatives highlights the metabolic pathways in plants capable of oxidizing long-chain fatty acids.

The isolation of these lipophilic compounds from plant tissues typically involves extraction with organic solvents. A common methodology begins with the collection and drying of plant material, such as leaves or roots, to remove water, which can interfere with the extraction process. The dried material is then ground into a fine powder to increase the surface area for solvent penetration. Solvents like ethyl acetate (B1210297) are frequently used to extract a wide range of compounds, including fatty acid derivatives. researchgate.net Following extraction, the crude extract is subjected to various chromatographic techniques, such as column chromatography and gas chromatography-mass spectrometry (GC-MS), to separate and identify the individual chemical constituents. jrespharm.com GC-MS analysis is particularly crucial for identifying fatty acid esters by providing information on their molecular weight and fragmentation patterns. cabidigitallibrary.org

Table 1: Examples of Plant-Derived Oxo-Octadecanoate Analogs

| Compound Name | Plant Source |

| Methyl 14-oxooctadecanoate | Tridax procumbens mdpi.com |

| Methyl 10-methoxycarbonyl-17-oxooctadecanoate | Lawsonia inermis, Eruca sativa, Simmondsia chinensis cabidigitallibrary.org |

Microbial Production and Secretion

Microorganisms are notable producers of oxo-fatty acids through the transformation of fatty acids. nih.gov Various bacteria and fungi can hydrate (B1144303) unsaturated fatty acids and subsequently oxidize the resulting hydroxyl group to a keto group. nih.gov For example, several bacterial strains can convert oleic acid into 10-hydroxystearic acid and further to 10-oxostearic acid (10-oxooctadecanoic acid). nih.gov The filamentous fungus Fusarium solani has been shown to produce 10-oxooctadecanoic acid when cultivated in a medium containing crude glycerol (B35011). researchgate.net

The gut bacterium Lactobacillus plantarum also possesses a metabolic pathway that generates oxo-fatty acids as intermediates in the saturation of polyunsaturated fatty acids. kyoto-u.ac.jp This pathway involves the dehydrogenation of a hydroxy fatty acid to form a keto-fatty acid. kyoto-u.ac.jp In another instance, Corynebacterium diphtheriae has been found to synthesize a unique phospholipid containing a 3-oxo-2-tetradecyloctadecanoate moiety. nih.gov These microbial systems secrete the modified fatty acids into their surroundings, indicating their role in cellular metabolism and interaction with their environment. nih.govresearchgate.net

Table 2: Examples of Microbially Produced Oxo-Octadecanoic Acids

| Compound Name | Microbial Source | Precursor |

| 10-Oxostearic Acid | Various Bacteria | Oleic Acid nih.gov |

| 10-Oxooctadecanoic Acid | Fusarium solani | Crude Glycerol researchgate.net |

| 10-Oxo fatty acid | Lactobacillus plantarum | Linoleic Acid kyoto-u.ac.jp |

| 3-Oxo-2-tetradecyloctadecanoate | Corynebacterium diphtheriae | Palmitic Acid nih.gov |

Enzymatic Pathways Leading to Oxo-Fatty Acid Moieties

The final step in the biosynthesis of fatty acid esters like this compound is the esterification reaction, which is catalyzed by enzymes known as alcohol acyltransferases (AATs). frontiersin.orgresearchgate.net These enzymes facilitate the condensation of an alcohol (in this case, ethanol) with an activated acyl moiety, typically an acyl-coenzyme A (acyl-CoA). researchgate.net The reaction involves the transfer of the acyl group from acyl-CoA to the alcohol, forming the corresponding ester and releasing free coenzyme A. frontiersin.org

AATs belong to the α/β hydrolase fold superfamily and typically possess a conserved catalytic triad, often consisting of serine, aspartate, and histidine residues (Ser-Asp-His), which is essential for their catalytic activity. researchgate.net The proposed mechanism involves the deprotonation of the alcohol's hydroxyl group by a basic histidine residue in the enzyme's active site, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the acyl-CoA substrate, leading to a tetrahedral intermediate. This intermediate subsequently collapses, releasing the ester product and CoA. frontiersin.org The substrate specificity of AATs can vary, allowing for the production of a diverse range of esters depending on the available alcohol and acyl-CoA precursors. researchgate.net

The formation of a keto group on a fatty acid chain is an oxidative process that typically follows the introduction of a hydroxyl group. nih.gov This enzymatic conversion can be part of the oxylipin pathway, which generates a wide array of oxidized fatty acids. aocs.org The initial oxidation of an unsaturated fatty acid, such as oleic acid (a C18 fatty acid), is often catalyzed by enzymes like lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 monooxygenases (CYP). nih.govfrontiersin.org These enzymes introduce molecular oxygen to form a hydroperoxy fatty acid, which is then reduced to a hydroxy fatty acid. nih.govaocs.org

The subsequent and crucial step is the oxidation of the secondary alcohol (hydroxyl group) to a ketone. This reaction is catalyzed by a dehydrogenase enzyme, which removes two hydrogen atoms from the substrate, one from the hydroxyl group and one from the adjacent carbon, to form the C=O double bond of the keto group. nih.gov For example, 13-hydroxy-octadecadienoic acid can be oxidized by a dehydrogenase to form 13-oxo-octadecadienoic acid. nih.gov This two-step process—hydroxylation followed by dehydrogenation—is a common enzymatic strategy in biological systems to produce keto-fatty acids. nih.govnih.gov

Precursor Identification and Metabolic Intermediates

The biosynthesis of this compound relies on precursors from distinct metabolic pools. The "ethyl" moiety is derived from ethanol (B145695), which can be produced through various metabolic pathways, including glycolysis followed by fermentation in some organisms.

The "18-oxooctadecanoate" portion originates from fatty acid biosynthesis and subsequent modification. The carbon backbone is assembled starting from acetyl-CoA via the fatty acid synthase (FAS) system. aocs.orgagriculturejournals.cz In this iterative cycle, two-carbon units from malonyl-CoA are sequentially added to a growing acyl chain, which is attached to an acyl carrier protein (ACP). aocs.org A series of reduction, dehydration, and further reduction steps for each cycle yields a saturated acyl-ACP. aocs.org For an 18-carbon chain, this process culminates in stearoyl-ACP, which can be released as stearic acid.

The stearic acid or its CoA-activated form, stearoyl-CoA, is the direct precursor for the C18 chain. To introduce the keto group at the terminal (omega) or near-terminal position (e.g., C-17 or C-18), an initial hydroxylation reaction is required, often catalyzed by a cytochrome P450 omega-hydroxylase. This creates a terminal hydroxy fatty acid. The subsequent oxidation of this terminal alcohol to an aldehyde and then to a carboxylic acid is a known pathway. For a keto group at C-18, the precursor would be 18-hydroxyoctadecanoic acid. This hydroxy fatty acid intermediate is then oxidized by a dehydrogenase to yield 18-oxooctadecanoic acid. nih.gov This keto-acid must then be activated to its coenzyme A thioester, 18-oxooctadecanoyl-CoA, to serve as the substrate for the final esterification step catalyzed by an alcohol acyltransferase. frontiersin.orgresearchgate.net

Table 3: Precursors and Key Intermediates in this compound Biosynthesis

| Final Moiety | Ultimate Precursor | Key Intermediates | Final Precursor for Esterification |

| Ethyl | Glucose | Pyruvic acid | Ethanol |

| 18-Oxooctadecanoate | Acetyl-CoA | Malonyl-CoA, Stearic Acid, 18-Hydroxyoctadecanoic Acid | 18-Oxooctadecanoyl-CoA |

Synthetic Methodologies for Ethyl 18 Oxooctadecanoate and Analogues

Chemical Synthesis Approaches

The chemical synthesis of ethyl 18-oxooctadecanoate can be broadly categorized into two main stages: the formation of the ethyl ester and the introduction of the C18-oxo group. These transformations can be performed in different orders depending on the starting materials and the desired synthetic route.

Esterification of Oxo-Octadecanoic Acids

One of the most direct methods for the synthesis of this compound is the esterification of 18-oxooctadecanoic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) cerritos.edupatsnap.comathabascau.caorganic-chemistry.org.

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the ethanol molecule. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ethyl ester cerritos.eduathabascau.caorganic-chemistry.org. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed cerritos.eduathabascau.caorganic-chemistry.org. For long-chain fatty acids like 18-oxooctadecanoic acid, the reaction is generally heated to achieve a reasonable reaction rate cerritos.edu.

| Reactant | Alcohol | Catalyst | Conditions | Yield | Reference |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl generation) | Reflux | Not specified | cerritos.edu |

| Acetic Acid | Ethanol | Sulfuric Acid | Not specified | 65% (equimolar), 97% (10-fold excess EtOH) | masterorganicchemistry.com |

| Various Carboxylic Acids | Various Alcohols | H₂SO₄, TsOH, HCl | Heating | Varies | masterorganicchemistry.com |

Oxidation Reactions for Ketone Introduction on Fatty Chains

A crucial aspect of synthesizing this compound and its analogues is the introduction of the ketone functionality at a specific position on the long aliphatic chain. Various oxidation methods have been developed to achieve this transformation, each with its own advantages and limitations.

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are powerful and selective oxidizing agents capable of oxidizing unactivated C-H bonds wikipedia.orgwikipedia.org. The reactivity of C-H bonds towards dioxiranes follows the order: tertiary > secondary > primary wikipedia.org. This selectivity can be exploited to target specific positions on the fatty acid chain. While the oxidation of a terminal methyl group (a primary C-H bond) is challenging, it is theoretically possible, especially with more reactive dioxiranes like TFDO.

The oxidation with dioxiranes is typically carried out under mild and neutral conditions, which is advantageous for substrates with sensitive functional groups orgsyn.org. The reaction proceeds via a concerted oxygen insertion mechanism wikipedia.org. For the synthesis of this compound, this would involve the direct oxidation of the terminal methyl group of ethyl stearate (B1226849). However, achieving high selectivity for the terminal position over the numerous secondary C-H bonds along the fatty acid chain remains a significant challenge.

| Substrate | Dioxirane | Product | Conditions | Yield | Reference |

| Various Alkenes | Dimethyldioxirane (DMDO) | Epoxides | Room temperature, neutral solution | Generally high, often >90% | orgsyn.org |

| Primary Amines | Dimethyldioxirane (DMDO) | Nitro Compounds | Not specified | Not specified | wikipedia.org |

| Unactivated C-H bonds | Methyl(trifluoromethyl)dioxirane (TFDO) | Alcohols/Ketones | Mild | Varies | wikipedia.org |

Hypochlorite (B82951) solutions, such as sodium hypochlorite (NaOCl), are commonly used as oxidizing agents. However, the direct oxidation of a terminal methyl group of a long-chain fatty ester to a ketone using hypochlorite is not a straightforward or common transformation. The C-H bonds of an alkane chain are generally inert to hypochlorite under standard conditions.

More commonly, hypochlorite is used in conjunction with a catalyst or for the oxidation of more reactive functional groups. For instance, in the presence of a ruthenium catalyst, sodium hypochlorite can oxidize double bonds in unsaturated fatty acids. While this doesn't directly form a ketone at the 18-position, it highlights the oxidative power of this reagent system. A multi-step approach could potentially utilize hypochlorite. For example, if the terminal methyl group could first be functionalized to a more reactive group like an alcohol, subsequent oxidation to the aldehyde and then the ketone might be possible, though this would involve a more complex synthetic route.

Ozonolysis is a powerful and reliable method for the cleavage of carbon-carbon double bonds. This reaction can be strategically employed in the synthesis of 18-oxooctadecanoic acid derivatives by starting with an appropriate unsaturated fatty acid precursor. For instance, the ozonolysis of oleic acid (cis-9-octadecenoic acid) cleaves the double bond at the C9 position.

The ozonolysis reaction proceeds by the addition of ozone across the double bond to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. The work-up conditions following the ozonolysis determine the nature of the final products. A reductive work-up, for example, using zinc dust and water or dimethyl sulfide, will yield aldehydes. In the case of oleic acid, this would produce nonanal (B32974) and 9-oxononanoic acid. To obtain an aldehyde at the terminus of a C18 chain, one could start with a precursor having a terminal double bond. Subsequent reduction of the resulting aldehyde would be necessary to achieve the desired oxo-ester. A patent describes a process where ozonized oleic acid is passed into a hydrogenation chamber to yield aldehydes and oxo-acids.

| Substrate | Work-up Condition | Major Products | Yield | Reference |

| Oleic Acid | Reductive (H₂, catalyst) | Nonanal, 9-Oxononanoic Acid | >80% purity for methyl 9-oxononanoate | organic-chemistry.org |

| Ethyl Oleate (B1233923) | Not specified | Ozonides and peroxides | Not specified | fao.org |

| Alkenes | Reductive (e.g., Zn/H₂O, DMS) | Aldehydes or Ketones | Varies | Not specified |

Several other selective oxidation methods can be considered for the introduction of a ketone group onto a long fatty acid chain. The Wacker-Tsuji oxidation is a prominent example, which efficiently converts terminal alkenes into methyl ketones organic-chemistry.org. This palladium-catalyzed reaction uses an oxidant, typically oxygen with a copper co-catalyst, to achieve the transformation organic-chemistry.org. For the synthesis of this compound, a precursor such as ethyl 17-octadecenoate could be subjected to Wacker-Tsuji oxidation to introduce the ketone at the C17 position. To obtain the 18-oxo functionality, a precursor with a vinylidene group at the terminus would be required. A study on the modified Wacker oxidation of 1-octadecene (B91540) reported a 90% conversion with a 60% selectivity towards 2-octadecanone (B1594847) after 2 hours at 80°C using TBHP as the oxidant and acetonitrile (B52724) as the solvent researchgate.net.

Catalytic oxidation of terminal C-H bonds in alkanes is an area of active research. While challenging due to the inertness of these bonds, various catalytic systems are being developed to achieve this transformation selectively. These methods often involve transition metal catalysts that can activate the C-H bond and facilitate its oxidation. Although specific examples for the direct oxidation of the terminal methyl group of ethyl octadecanoate to a ketone are not widely reported, this remains a promising area for the future development of more efficient synthetic routes.

| Substrate | Catalyst System | Oxidant | Solvent | Temperature | Conversion | Selectivity (to 2-octadecanone) | Reference |

| 1-Octadecene | PdCl₂ | TBHP | Acetonitrile | 80°C | 90% | 60% | researchgate.net |

| 1-Dodecene | PdCl₂ | TBHP | Acetonitrile | 80°C | ~88% (at molar ratio 10) | 34% (to 2-dodecanone) | Not specified |

Ring-Opening and Rearrangement Strategies for Fatty Acid Derivatives

A prominent strategy for the synthesis of keto-fatty acid esters involves the rearrangement of precursor molecules, particularly epoxidized fatty esters. The Meinwald rearrangement is a classic and effective method for converting epoxides into carbonyl compounds, such as ketones or aldehydes. nih.gov This reaction is typically catalyzed by Lewis or Brønsted acids. researchgate.net

The process begins with the epoxidation of an unsaturated fatty acid ester, for example, methyl oleate, at the site of the carbon-carbon double bond. This creates an oxirane ring which can then be subjected to rearrangement. Depending on the reaction conditions and the catalyst used, the epoxide rearranges via a 1,2-hydride shift to form a ketone. researchgate.net

Several catalytic systems have been shown to be effective for this transformation:

Rare-Earth Metal Catalysts: Yttrium chloride (YCl₃) has been demonstrated to be a highly efficient catalyst for the Meinwald rearrangement of epoxidized methyl oleate (EMO). This method is notable for its high selectivity and excellent yields, proceeding under solvent-free conditions with a low catalyst loading (e.g., 3 wt%), which simplifies product purification. researchgate.net

Other Lewis Acids: Bismuth triflate has also been identified as a highly active catalyst for the rearrangement of terpene-based epoxides under mild conditions, a principle applicable to fatty acid epoxides. nih.gov

Heterogeneous Catalysts: To facilitate catalyst separation and recycling, heterogeneous catalysts such as mesoporous aluminosilicates and acidic resins (e.g., Amberlyst 15) have been successfully employed. nih.govrsc.org

This two-step epoxidation-rearrangement sequence provides a versatile route to various oxo-fatty acid esters, with the position of the ketone group determined by the location of the double bond in the original fatty acid ester. researchgate.net

Synthesis of Related Oxo-Fatty Acid Esters (e.g., Methyl 3-Oxooctadecanoate, Methyl 9-Oxooctadecanoate)

The synthesis of oxo-fatty acid esters where the ketone is at a specific position can be achieved through targeted chemical routes.

Methyl 3-oxooctadecanoate: This β-keto ester can be prepared through a condensation reaction. A general and effective procedure involves the reaction of a long-chain acid chloride with a malonate derivative. chemicalbook.com The synthesis proceeds in two main stages, starting from monomethyl monopotassium malonate and n-hexadecanoyl chloride (the C16 acid chloride). The reaction yields the target C18 β-keto ester. chemicalbook.com

Table 1: Synthesis of Methyl 3-Oxooctadecanoate

| Stage | Reagents | Conditions | Purpose | Yield |

|---|---|---|---|---|

| 1 | Monomethyl monopotassium malonate, triethylamine, magnesium chloride | Acetonitrile, 10-25°C, 2.5 h | Formation of a reactive magnesium malonate complex | - |

| 2 | n-Hexadecanoyl chloride, triethylamine | Acetonitrile, 0-25°C, overnight | Acylation of the malonate complex to form the β-keto ester backbone | 79% |

Methyl 9-oxooctadecanoate: The most direct synthesis for this compound utilizes the aforementioned Meinwald rearrangement. The starting material is methyl oleate, which has a double bond between carbons 9 and 10. researchgate.net

Epoxidation: Methyl oleate is first converted to its epoxide, methyl 9,10-epoxyoctadecanoate.

Rearrangement: The purified epoxide is then treated with a Lewis acid catalyst, such as YCl₃, under solvent-free conditions. The reaction selectively yields a mixture of ketone products, primarily methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate, through a hydride shift. researchgate.netmdpi.com The formation of methyl 9-oxooctadecanoate is also observed as a product during the oxidation of methyl oleate. mdpi.com

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions.

Lipase-Catalyzed Esterification

Lipases are enzymes that catalyze the hydrolysis of esters but can also drive the reverse reaction—esterification—in environments with low water activity. researchgate.net This makes them powerful tools for synthesizing esters from carboxylic acids and alcohols. The synthesis of an oxo-fatty ester can be achieved by using an oxo-fatty acid and an alcohol as substrates.

The general mechanism involves the activation of the carboxylic acid at the lipase's active site, followed by a nucleophilic attack from the alcohol to form the ester bond, releasing water as a byproduct. researchgate.net A variety of lipases, such as those from Candida antarctica (Novozyme 435), Rhizomucor miehei, and Pseudomonas cepacia, are commonly used. nih.gov

Recent advancements have enabled these reactions to be performed efficiently even in aqueous media. By using nanomicelles created by "designer" surfactants (e.g., TPGS-750-M), the substrates can be concentrated within the micelles, creating a suitable microenvironment for the lipase (B570770) to catalyze esterification while the bulk solvent remains water. nsf.govnih.gov This approach avoids the need for organic solvents and simplifies downstream processing. nsf.gov

Whole-Cell Biotransformations for Ester Production

Whole microbial cells can be engineered to act as biocatalysts, performing multi-step reaction cascades within a single vessel. This approach has been successfully used to produce β-oxo fatty acid methyl esters.

In one example, Escherichia coli cells were engineered to co-express two key enzymes:

A P450 Monooxygenase: An engineered variant of P450 BM3 hydroxylates a fatty acid methyl ester at the β-position.

An Alcohol Dehydrogenase (cpADH5): This enzyme then oxidizes the newly formed hydroxyl group to a ketone, yielding the final β-oxo fatty acid methyl ester.

This system effectively creates a two-step cascade that transforms a simple fatty acid ester into a more functionalized oxo-ester. The use of whole cells provides the necessary cofactors for the enzymes to function and protects the enzymes from the reaction environment.

Advanced Synthetic Strategies and Asymmetric Synthesis

Advanced synthetic methods focus on achieving high levels of control over the chemical structure, including stereochemistry.

Catalytic Asymmetric Approaches

When the ketone group is introduced at a position that creates a chiral center, controlling the stereochemistry becomes important. Catalytic asymmetric synthesis aims to produce one enantiomer of a chiral molecule preferentially. While direct asymmetric synthesis of this compound is not widely reported, related strategies for other oxo-esters demonstrate the applicable principles.

An example of an advanced asymmetric strategy is the diastereoselective reduction of a chiral β,γ-unsaturated α-oxo ester. This approach is used in the synthesis of the fatty acid portion of symbioramide. In this method, a chiral auxiliary is used to direct the stereochemical outcome of a reduction step, establishing the desired configuration at a newly formed stereocenter. Such strategies showcase how high levels of stereocontrol can be achieved in complex fatty acid derivatives through the use of chiral catalysts or auxiliaries.

Green Chemistry Principles in Oxo-Ester Synthesis

The integration of green chemistry principles into the synthesis of this compound and similar long-chain oxo-esters focuses on several key areas: the use of renewable starting materials, the employment of catalytic and biocatalytic methods to replace stoichiometric reagents, and the minimization of waste through high atom economy and the use of environmentally benign solvents.

Renewable Feedstocks: A Foundation for Sustainability

A fundamental principle of green chemistry is the utilization of renewable feedstocks. nih.gov Fatty acids and their derivatives, derived from plant oils and animal fats, represent a key class of renewable raw materials for the chemical industry. nih.gov this compound is conceptually derived from octadecanoic acid (stearic acid), a saturated fatty acid abundant in many natural fats and oils. The precursor, ethyl octadecanoate (ethyl stearate), can be readily synthesized from stearic acid through Fischer esterification, a process that itself can be made greener through the use of solid acid catalysts or enzymatic methods. The use of bio-based starting materials significantly reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

Catalytic and Biocatalytic Oxidation: The Key to Greener Synthesis

The introduction of the oxo group at the 18th position of the ethyl octadecanoate chain is the critical transformation in the synthesis of this compound. Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic heavy metal oxidants, such as chromium reagents, which generate significant amounts of waste. Green chemistry seeks to replace these methods with catalytic alternatives that are more efficient and environmentally friendly.

Biocatalysis with Cytochrome P450 Monooxygenases:

A particularly promising avenue for the selective oxidation of long-chain fatty acids and their esters is the use of biocatalysts, specifically cytochrome P450 monooxygenases. These enzymes are known for their ability to catalyze the oxidation of a wide variety of organic substrates under mild conditions. nih.gov Cytochrome P450 enzymes can hydroxylate the terminal (ω) methyl group of fatty acids. nih.govnih.gov This is a two-step process where the terminal –CH3 group is first converted to a –CH2OH group, which is then subsequently oxidized to a –COOH group. nih.gov

Research has shown that cytochrome P450BM-3 (CYP102) can catalyze the oxidation of fatty acids with a terminal aldehyde group, such as 18-oxooctadecanoic acid, exclusively to the corresponding α,ω-diacids. nih.gov This indicates the enzyme's capability to act on the terminal end of a long-chain fatty acid. While this specific study focused on the oxidation of the aldehyde to a carboxylic acid, the initial hydroxylation of the terminal methyl group of ethyl octadecanoate to form an alcohol, followed by oxidation to the aldehyde (oxo group), is a feasible biocatalytic route. This enzymatic approach offers high selectivity, avoiding the need for protecting groups and reducing the formation of byproducts.

The table below summarizes the biocatalytic oxidation of terminal oxo-fatty acids by Cytochrome P450BM-3, demonstrating the enzyme's activity on long-chain substrates.

| Substrate | Product |

| 18-Oxooctadecanoic acid | Octadecanedioic acid |

| 16-Oxohexadecanoic acid | Hexadecanedioic acid |

| 14-Oxotetradecanoic acid | Tetradecanedioic acid |

| 12-Oxododecanoic acid | Dodecanedioic acid |

Homogeneous and Heterogeneous Catalysis:

Beyond biocatalysis, the development of selective homogeneous and heterogeneous catalysts for the terminal oxidation of alkanes and their derivatives is an active area of research. While the direct terminal oxidation of a long-chain saturated ester is challenging, advances in catalyst design offer potential pathways. For instance, (salen)osmium(VI) nitrido complexes have been shown to be efficient catalysts for the oxidation of alkanes to alcohols and ketones using hydrogen peroxide as a green oxidant under ambient conditions. rsc.org The application of such catalysts to long-chain esters could provide a viable synthetic route.

The use of heterogeneous catalysts, such as ruthenium supported on titanium dioxide (Ru/TiO2), has been explored for the deoxygenation of ethyl stearate under mild conditions. rsc.org While this reaction is for the removal of oxygen, the development of selective oxidation catalysts based on supported metals is a key goal of green chemistry.

Atom Economy and Waste Minimization

Another core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic and biocatalytic methods generally exhibit high atom economy as they are used in small amounts and are often recyclable.

In the context of this compound synthesis, a biocatalytic oxidation using an enzyme like a P450 monooxygenase with a co-oxidant such as molecular oxygen or hydrogen peroxide would have a high atom economy, with water being the primary byproduct. This contrasts sharply with traditional stoichiometric oxidations where the oxidant is incorporated into a waste product.

The choice of solvent is also critical. Green solvents, such as water, supercritical fluids, or ionic liquids, are preferred over volatile organic compounds (VOCs). mdpi.com Biocatalytic reactions are often conducted in aqueous media, further enhancing their green credentials. researchgate.net

The table below provides a qualitative comparison of traditional versus green synthesis approaches for a hypothetical oxidation of ethyl stearate, highlighting the advantages of green chemistry principles.

| Feature | Traditional Synthesis (e.g., with CrO3) | Green Synthesis (e.g., Biocatalytic) |

| Feedstock | Potentially fossil-fuel derived | Renewable (e.g., from plant oils) |

| Reagent | Stoichiometric heavy metal oxidant | Catalytic (enzyme) |

| Solvent | Often chlorinated solvents | Water or other benign solvents |

| Byproducts | Significant hazardous waste | Primarily water |

| Atom Economy | Low | High |

| Energy Input | Often requires high temperatures | Mild conditions (ambient temperature) |

| Safety | Use of toxic and hazardous materials | Generally safer process |

By embracing the principles of green chemistry, the synthesis of this compound and its analogues can be shifted towards more sustainable and environmentally responsible methodologies. The continued development of selective catalysts and biocatalysts for the functionalization of long-chain fatty acid esters is crucial for realizing the full potential of these renewable feedstocks in the chemical industry.

Chemical Transformations and Derivatization Studies of Ethyl 18 Oxooctadecanoate

Reactions of the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

The ethyl ester group can be hydrolyzed to a carboxylic acid, converting ethyl 18-oxooctadecanoate into 18-oxooctadecanoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. wikipedia.orgbyjus.com The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uk

The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, which is then protonated by the solvent to form ethanol (B145695). The carboxylic acid product is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com To obtain the free oxo-acid, the resulting solution must be acidified in a subsequent step. chemguide.co.uk This hydrolysis reaction is essentially irreversible under basic conditions because the final acid-base step is highly favorable. masterorganicchemistry.com

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In a typical procedure, this compound would be reacted with a large excess of another alcohol (e.g., methanol) in the presence of a catalyst to produce mthis compound and ethanol.

Base-Catalyzed Transesterification : This method is generally faster than acid-catalyzed transesterification. biodieseleducation.org It involves an alkoxide (e.g., methoxide) acting as a nucleophile, which attacks the ester carbonyl. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In this process, an acid (like H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com Acid catalysis is often preferred when the starting material contains free fatty acids, as it simultaneously catalyzes both esterification of the free acids and transesterification of the ester. biust.ac.bw

The reaction is an equilibrium process. To drive it towards the desired product, the reactant alcohol is often used as the solvent to ensure it is present in large excess. masterorganicchemistry.com

Functionalization and Derivatization for Novel Compounds

The dual functionality of this compound makes it a valuable building block for synthesizing novel long-chain compounds with specialized properties. nbinno.comalfachemch.com Both the keto and ester groups can be starting points for more complex molecular architectures.

For instance, derivatives of long-chain fatty acids are used to create a wide range of chemical products. The carboxylic acid obtained from hydrolysis (18-oxooctadecanoic acid) can be activated and reacted with various amines or alcohols to form amides and different esters, respectively. peptide.com

Regioselectivity and Stereoselectivity in Transformations

When considering the chemical transformations of a molecule with multiple reactive sites and a long, flexible chain like this compound, the concepts of regioselectivity and stereoselectivity are of paramount importance. These principles govern the spatial and positional outcomes of chemical reactions, and controlling them is key to synthesizing specific, well-defined molecular architectures.

Regioselectivity refers to the preference of a reaction to occur at one specific site over another. In this compound, the primary sites for reaction are the aldehyde, the ester, and the C-H bonds of the alkyl chain. Reactions can be designed to be highly regioselective. For instance, the reduction of the aldehyde can be achieved selectively in the presence of the ester using mild reducing agents like sodium borohydride. Conversely, the ester could be reduced in the presence of the aldehyde by first protecting the aldehyde as an acetal, followed by reduction with a stronger reducing agent like lithium aluminum hydride and subsequent deprotection.

Stereoselectivity concerns the preferential formation of one stereoisomer over others. The reduction of the aldehyde group in this compound to a primary alcohol does not generate a stereocenter. However, if a carbon-carbon bond-forming reaction, such as a Grignard or aldol reaction, is performed on the aldehyde, a new stereocenter is created at the C-18 position. Controlling the stereochemistry of this newly formed center is a significant synthetic challenge. The use of chiral catalysts or auxiliaries can induce facial selectivity in the nucleophilic attack on the prochiral aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

The stereoselective reduction of keto-esters is a well-studied area that provides insights into how the stereochemistry of reactions on long-chain oxo-esters might be controlled. unc.eduwikipedia.orgnih.govresearchgate.net Catalytic asymmetric transfer hydrogenation, for example, has been shown to be highly effective for the enantioselective reduction of ketones. wikipedia.org Applying such a system to a derivative of this compound, for instance, a 17-keto-ester, could potentially yield the corresponding 17-hydroxy ester with high enantiomeric excess.

The diastereoselectivity of reactions can also be a critical factor, particularly if there are pre-existing stereocenters in the molecule or if multiple stereocenters are formed during a reaction. researchgate.netnih.govnih.govnih.govnyu.edu For long-chain molecules, the conformational flexibility of the alkyl chain can influence the diastereochemical outcome of reactions by affecting the relative accessibility of different reactive conformations.

The following table provides a hypothetical example of a stereoselective reaction on a derivative of this compound.

| Reaction Type | Substrate | Chiral Catalyst/Reagent | Potential Products (Stereoisomers) |

| Asymmetric Reduction | Ethyl 17-oxooctadecanoate | Chiral Ruthenium Catalyst | (R)-Ethyl 17-hydroxyoctadecanoate and (S)-Ethyl 17-hydroxyoctadecanoate |

| Diastereoselective Alkylation | This compound | Chiral auxiliary and alkylating agent | (18R)-Ethyl 18-hydroxy-19-alkyl-octadecanoate and (18S)-Ethyl 18-hydroxy-19-alkyl-octadecanoate |

This table is illustrative and based on principles of stereoselective synthesis, as direct experimental results for this compound are not available in the provided literature.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of long-chain fatty acid esters like Ethyl 18-oxooctadecanoate, enabling their separation from other chemically similar molecules.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as fatty acid esters. nih.gov For long-chain polar compounds like the monomers derived from suberin, derivatization is a necessary step to increase volatility and thermal stability. nih.gov Free polar functional groups, such as hydroxyl and carboxylic acids, are typically converted to their trimethylsilyl (B98337) (TMS) ethers/esters before GC analysis. nih.gov this compound, being an ester, is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govsemanticscholar.org The retention time of the compound is influenced by factors such as its volatility, the polarity of the stationary phase of the GC column, and the temperature program used. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC. nih.gov This technique is particularly valuable for separating complex mixtures of fatty acid isomers that may co-elute in a single column system. bohrium.comgcms.cz In GC×GC, the effluent from a primary analytical column is passed through a modulator and then subjected to a second, shorter column with a different stationary phase for a fast, secondary separation. nih.gov This results in a structured two-dimensional chromatogram where compounds are separated based on different physicochemical properties (e.g., volatility and polarity), greatly increasing peak capacity and resolving power. nih.gov This approach is highly effective for detailed profiling of fatty acid methyl esters (FAMEs) in complex samples and can be readily applied to their ethyl ester counterparts. nih.govbohrium.com

Table 1: Typical Gas Chromatography (GC) Parameters for Long-Chain Fatty Acid Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Introduces a small, representative sample onto the column. |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Separates compounds based on their boiling points and polarity. |

| Oven Program | Temperature gradient (e.g., 150 °C initial, ramped to 320 °C at 4 °C/min). researchgate.net | Allows for the separation of compounds with a wide range of volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.gov | FID for quantification; MS for identification and structural analysis. |

| Derivatization | Trimethylsilylation (for related hydroxy acids or diacids). nih.gov | Increases volatility and thermal stability of polar analytes. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds, making it a suitable alternative or complementary method to GC for analyzing long-chain fatty acid esters. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, typically employing a non-polar stationary phase like octadecylsilyl (C18) and a polar mobile phase. nih.govresearchgate.net

In RP-HPLC, separation is based on the differential partitioning of analytes between the stationary and mobile phases, with more non-polar compounds being retained longer on the column. researchgate.net The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) and water. nih.gov While derivatization is not always necessary for HPLC, it can be employed to enhance detection sensitivity, especially when using UV-Vis detectors. cerealsgrains.org Common derivatization agents include phenacyl bromides or naphthacyl reagents, which introduce a strong chromophore into the molecule. gerli.comnih.gov Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can also be coupled with HPLC for the analysis of underivatized esters. gerli.com

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Fatty Acid Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18 (Octadecylsilyl). researchgate.net | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water. nih.gov | Elutes compounds from the column; composition can be varied to resolve specific components. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | UV-Vis (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). gerli.com | Detects and quantifies the separated compounds. |

| Derivatization (Optional) | Conversion to phenacyl or other UV-absorbing esters. cerealsgrains.org | Enhances detection sensitivity for UV detectors. |

Thin-Layer Chromatography (TLC) and Argentation Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and for preliminary separations. wisc.edulibretexts.org In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. chemistryhall.com The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action. wisc.edu Separation occurs based on the differential polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate. utexas.edu

Argentation chromatography is a specialized form of TLC where the stationary phase (e.g., silica gel) is impregnated with silver nitrate. aocs.org This technique is exceptionally useful for separating lipids based on the number, configuration (cis/trans), and position of double bonds in their acyl chains. oup.com The π-electrons of the double bonds form reversible polar complexes with the silver ions, causing unsaturated compounds to be retained more strongly than their saturated counterparts. aocs.org While this compound is a saturated compound, argentation TLC is invaluable for separating it from any unsaturated long-chain esters that may be present in a natural extract or reaction mixture. nih.govnih.gov

Table 3: Typical Thin-Layer Chromatography (TLC) Systems for Lipid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Silica gel G plates. aocs.org | Provides a polar surface for separation based on polarity. |

| Mobile Phase (Normal Phase) | Hexane/diethyl ether or chloroform/methanol mixtures. aocs.orgresearchgate.net | Carries the analytes up the plate; polarity is adjusted to achieve separation. |

| Stationary Phase (Argentation) | Silica gel G impregnated with 10% (w/w) silver nitrate. aocs.org | Separates compounds based on degree of unsaturation. |

| Visualization | UV light (if compounds are UV-active), or staining reagents (e.g., phosphomolybdic acid). wisc.edu | Makes the separated spots visible for analysis. |

Spectroscopic Characterization and Structural Elucidation

Following chromatographic separation, spectroscopic methods are employed to definitively identify this compound and elucidate its chemical structure.

Mass Spectrometry (MS) and GC-MS

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk When coupled with gas chromatography (GC-MS), it provides a dual system of identification based on both the retention time from the GC and the mass spectrum from the MS. nih.govnih.gov This combination is a standard method for the qualitative and quantitative analysis of complex mixtures, including suberin monomers. nih.govmdpi.com

In a typical GC-MS analysis, the sample is first vaporized and separated on the GC column. As each component elutes from the column, it enters the ion source of the mass spectrometer. nih.gov Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a chemical "fingerprint" for the compound. nih.gov

Fragmentation Pattern Analysis

The fragmentation pattern observed in an EI mass spectrum provides detailed structural information about the analyte. youtube.com For this compound, the fragmentation is predictable and follows established rules for long-chain esters and ketones. libretexts.orgmiamioh.edu

Key fragmentation processes include:

α-Cleavage: This involves the breaking of bonds adjacent to a functional group. miamioh.edu For this compound, α-cleavage can occur on either side of the ester carbonyl group and the keto group.

Cleavage of the C-O bond of the ester results in the loss of the ethoxy radical (•OCH2CH3), leading to an acylium ion. libretexts.orgnih.gov

Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group leads to the loss of the alkyl chain.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds (including esters and ketones) that have a hydrogen atom on the γ-carbon. jove.com It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule and the formation of a radical cation. nih.govjove.com

The analysis of these specific fragments allows for the confirmation of the ethyl ester group, the position of the keto group, and the length of the aliphatic chain.

Table 4: Predicted Key Mass Fragments for this compound (Molecular Weight: 326.5 g/mol) in EI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 326 | [C20H38O3]+• | Molecular Ion (M+•) |

| 298 | [M - C2H4]+• | McLafferty rearrangement at the ester group, loss of ethene. |

| 281 | [M - •OCH2CH3]+ | α-cleavage at the ester group, loss of the ethoxy radical. |

| 297 | [M - •CH3]+ | Cleavage of the terminal methyl group (less common). |

| 43 | [CH3CO]+ | α-cleavage at the keto group, formation of the acetyl cation. |

| 71 | [C4H7O]+ | McLafferty rearrangement at the keto group. |

| 73 | [COOCH2CH3]+ | Cleavage of the bond alpha to the ester carbonyl. |

| 88 | [CH2=C(OH)OCH2CH3]+• | McLafferty rearrangement ion of the ethyl ester. nih.gov |

Computer-Assisted Structure Identification

While specific computer-assisted structure identification studies for this compound are not extensively detailed in the public domain, the general approach involves the use of mass spectrometry (MS) data in conjunction with specialized software and databases. High-resolution mass spectrometry provides the accurate mass of the molecular ion, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum, particularly from techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offer crucial clues about the molecule's structure. These experimental data are then compared against spectral libraries and databases for known compounds. In the absence of a direct match, computational tools can predict fragmentation patterns for a proposed structure of this compound, which can then be compared with the experimental data to support its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule. The ethyl ester group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The long aliphatic chain would show a large, complex signal for the numerous methylene groups. Specific signals for the methylene groups adjacent to the ester and ketone carbonyls would appear at distinct chemical shifts.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The two carbonyl carbons (ester and ketone) would resonate at characteristic downfield chemical shifts. The carbons of the ethyl group and the long aliphatic chain would also have distinct signals.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. COSY would reveal the coupling relationships between adjacent protons, helping to piece together the long alkyl chain. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| CH₃ (ethyl group) | ~1.25 (triplet) | ~14 |

| CH₂ (ethyl group) | ~4.12 (quartet) | ~60 |

| CH₂ (alpha to ester C=O) | ~2.30 (triplet) | ~34 |

| CH₂ (beta to ester C=O) | ~1.62 (multiplet) | ~25 |

| (CH₂)n (long chain) | ~1.2-1.4 (multiplet) | ~29 |

| CH₂ (alpha to ketone C=O) | ~2.41 (triplet) | ~43 |

| C=O (ester) | - | ~174 |

| C=O (ketone) | - | ~209 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in an experimental spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong band around 1735-1750 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. orgchemboulder.com Another strong band, typically around 1715 cm⁻¹, would be indicative of the ketone C=O stretch. libretexts.org The spectrum would also feature prominent bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the long alkyl chain, and C-O stretching bands for the ester group in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible in the Raman spectrum, although their intensities might differ from the IR spectrum. The long C-C chain would likely show a series of bands in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkane (CH₂, CH₃) | C-H stretch | 2850 - 2960 |

| Ester (C=O) | C=O stretch | 1735 - 1750 orgchemboulder.com |

| Ketone (C=O) | C=O stretch | ~1715 libretexts.org |

| Ester (C-O) | C-O stretch | 1000 - 1300 orgchemboulder.com |

Quantitative Analysis Methods

The quantification of this compound in various matrices typically relies on chromatographic techniques coupled with a suitable detector. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the quantitative analysis of long-chain esters. For GC analysis, the compound's volatility is a key factor. High-performance liquid chromatography (HPLC) coupled with a UV detector (if the molecule possesses a chromophore) or a mass spectrometer can also be employed. For accurate quantification, a calibration curve is constructed using standards of known concentrations. The presence of keto-enol tautomerism in β-keto esters can sometimes lead to poor peak shapes in reverse-phase HPLC, which may require special chromatographic conditions or columns to overcome. chromforum.org

Sample Preparation and Derivatization for Analysis

Proper sample preparation is crucial for accurate and reliable analysis of this compound. The choice of method depends on the sample matrix. For biological or complex environmental samples, an extraction step is usually necessary to isolate the analyte from interfering substances. Liquid-liquid extraction or solid-phase extraction (SPE) are commonly used for this purpose.

Derivatization is a key step in the analysis of many keto acids and esters, particularly for gas chromatography. rsc.orgresearchgate.net For keto-containing compounds, derivatization of the keto group, for instance, through methoximation, can prevent tautomerization and the formation of multiple derivatives, leading to sharper chromatographic peaks and more reliable quantification. youtube.com The ester group itself is a derivative of the corresponding carboxylic acid. If analyzing the parent 18-oxooctadecanoic acid, esterification to form the ethyl or methyl ester is a common derivatization step to increase volatility for GC analysis. gcms.cz This is often achieved by reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst. The use of trimethylsilyl (TMS) derivatives is also a common strategy to increase the volatility of polar analytes for GC-MS analysis. mdpi.com

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The molecular structure of Ethyl 18-oxooctadecanoate, a long-chain fatty acid ester, is characterized by a flexible aliphatic chain, an ethyl ester group at one terminus, and a reactive oxo (aldehyde) group at the other. The presence of these functional groups and the long carbon chain allows for a multitude of possible conformations, making computational analysis essential for understanding its three-dimensional structure and energetic landscape.

Conformational Search and Energy Minimization

Conformational analysis of long-chain esters is critical for understanding their physical properties and biological interactions. The process typically begins with a conformational search to identify various low-energy spatial arrangements of the molecule. Following this, energy minimization is performed to locate the most stable conformer, which corresponds to a local or global minimum on the potential energy surface.

Computational methods like molecular mechanics (MM) are often employed for the initial exploration of the conformational space of large, flexible molecules. These methods use force fields to calculate the potential energy of a system based on deviations from ideal bond lengths, angles, and torsional angles. For more accurate energy calculations and geometry optimizations, quantum mechanical methods are utilized.

The energy minimization process involves adjusting the atomic coordinates to reduce steric clashes and achieve experimentally observed geometries, resulting in a stable conformation. This is an iterative process using algorithms such as steepest descent or conjugate gradient to find a minimum on the potential energy surface.

Hypothetical Energy Minimization Data for this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Extended Chain | MMFF | - | 0.00 |

| Folded (U-shape) | MMFF | - | 3.52 |

| Helical | MMFF | - | 5.18 |

| Extended Chain | DFT/B3LYP | 6-31G | 0.00 |

| Folded (U-shape) | DFT/B3LYP | 6-31G | 4.21 |

This table is illustrative and based on typical energy differences observed in long-chain alkyl esters.

Reaction Mechanism Elucidation

The dual functionality of this compound, possessing both an ester and an aldehyde group, allows for a variety of chemical transformations. Computational chemistry provides powerful tools to elucidate the mechanisms of these reactions at an atomic level.

Transition State Analysis

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are high-energy species that connect reactants to products. Transition state analysis provides crucial information about the energy barrier of a reaction, and thus its rate.

For the ester group, a common reaction is hydrolysis, which can be acid or base-catalyzed. The mechanism involves a tetrahedral intermediate that closely resembles the transition state. Computational modeling can be used to determine the geometry and energy of this transition state, providing insights into the reaction kinetics. The Baeyer-Villiger oxidation is another relevant reaction for the oxo group, involving the migration of an alkyl group to form an ester, with a well-defined transition state that can be studied computationally.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying reaction mechanisms. DFT allows for the accurate calculation of the electronic structure of molecules, enabling the determination of energies of reactants, products, and transition states.

For a reaction such as the esterification of a carboxylic acid (the reverse of hydrolysis), DFT calculations can map out the entire reaction pathway. This involves locating the transition state and calculating the activation energy. All DFT geometry optimizations and frequency calculations are typically performed to understand both solvent and basis set effects on chemical reactivity. nih.gov The oxidation of the terminal aldehyde group to a carboxylic acid is another reaction amenable to DFT studies, which can elucidate the role of different oxidizing agents and intermediates. nih.gov

Illustrative DFT-Calculated Activation Energies for Reactions of Analogous Compounds

| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Ester Hydrolysis (Acid Catalyzed) | B3LYP | 6-311+G(d,p) | 15-20 |

| Aldehyde Oxidation | M06-2X | def2-TZVP | 10-15 |

This data is representative of values found in the literature for similar functional group transformations.

Enzyme-Substrate Interactions and Docking Studies

The structure of this compound makes it a potential substrate for various enzymes, particularly lipases and esterases, which catalyze the hydrolysis of esters. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex.

Docking studies can reveal how this compound might fit into the active site of an enzyme like a lipase (B570770). These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For long-chain esters, the hydrophobic interactions between the alkyl chain and nonpolar residues in the enzyme's binding pocket are particularly important. nih.gov

Prediction of Enantioselectivity and Reactivity

Enzymes are often highly stereoselective, meaning they preferentially bind to and react with one enantiomer of a chiral substrate. While this compound itself is not chiral, reactions at the oxo group or enzymatic modifications could introduce chirality. Computational methods can be used to predict the enantioselectivity of such enzymatic reactions.

By docking both enantiomers of a potential product or intermediate into the enzyme's active site, the binding energies can be compared. The enantiomer that forms a more stable complex (lower binding energy) is predicted to be the major product. Furthermore, the distance between the catalytic residues of the enzyme and the reactive center of the substrate can be measured to predict reactivity. A shorter distance generally correlates with a higher reaction rate.

Example Docking Results for a Long-Chain Ester with a Lipase

| Ligand Conformation | Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Extended | Candida antarctica Lipase B | -8.5 | SER105, HIS224, LEU145 |

| Folded | Candida antarctica Lipase B | -7.2 | SER105, TRP104, ILE189 |

This table is a hypothetical representation of typical docking study results for a long-chain fatty acid ester.

Molecular Dynamics Simulations

MD simulations of long-chain fatty acid esters, such as those found in biodiesel, have been used to investigate properties like crystallization behavior and molecular ordering. researchgate.net These simulations often employ force fields like the general amber force field (GAFF), sometimes with modified charges, to accurately model the intermolecular interactions. researchgate.net For this compound, a similar approach could be used to study its aggregation behavior, interaction with other molecules, and its conformational landscape.

A key aspect that could be investigated is the influence of the terminal keto and ester groups on the molecule's structure and dynamics. Simulations could reveal how these functional groups participate in intermolecular interactions, such as dimer formation driven by interactions between ester head-groups, which has been observed in other fatty acid esters. researchgate.net Furthermore, MD simulations can shed light on the influence of such molecules on the dynamics of larger systems, for instance, their effect on the order and fluidity of lipid bilayers. Studies on very long-chain dicarboxylic acids have shown that they can reduce the molecular order of bilayer membranes. researchgate.net A similar investigation for this compound could provide insights into its potential role in biological or industrial systems.

The typical output of an MD simulation provides trajectories of all atoms in the system over time. Analysis of these trajectories can yield a wealth of information, as detailed in the illustrative table below.

Table 1: Potential Insights from Molecular Dynamics Simulations of this compound

| Property | Description | Potential Insights |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Understanding the local packing and solvation structure around the keto and ester groups. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed proteins or molecules. | Assessing the conformational stability and flexibility of the molecule over time. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of the molecule. | Evaluating the compactness of the molecular structure under different conditions. |

| Order Parameters | Quantify the degree of orientational order in a system. | Determining the alignment of this compound molecules in an aggregated state or within a larger matrix. |

Spectroscopic Property Prediction and Correlation with Experimental Data

The spectroscopic properties of a molecule are critical for its identification and characterization. Computational chemistry offers methods to predict these properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings.

For this compound, a variety of spectroscopic techniques could be employed for its characterization, and computational methods can predict the corresponding spectra. While specific predictive studies for this molecule are not prominent in the literature, the general approaches are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for structure elucidation. Computational methods, typically based on Density Functional Theory (DFT), can predict the chemical shifts of each nucleus. The accuracy of these predictions depends on the chosen functional and basis set. By comparing the predicted spectrum with the experimental one, one can confirm the molecular structure. Low-field NMR relaxometry has also been suggested as a tool to study the molecular ensembles and liquid-phase packing morphologies of fatty acid methyl esters. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The vibrational frequencies of a molecule can be calculated using computational methods. These calculated frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic peaks for the C=O stretching of the ketone and the ester groups would be of particular interest.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions. Time-dependent DFT (TD-DFT) is a common method to predict the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. mpg.de Machine learning approaches have also been developed to predict absorption spectra of organic molecules, offering a potentially faster alternative to computationally expensive ab initio methods. mpg.de

The correlation between predicted and experimental data is crucial. A good match provides confidence in the assigned structure and the computational model. Discrepancies can point to environmental effects not accounted for in the calculation (e.g., solvent effects) or to inaccuracies in the computational method.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Typical Experimental Value (Illustrative) | Computational Method | Significance of Correlation |

| ¹H NMR | Chemical Shift (ppm) | δ 0.8-4.2 | DFT (e.g., B3LYP/6-31G) | Confirms proton environment and molecular connectivity. |

| ¹³C NMR | Chemical Shift (ppm) | δ 10-210 | DFT (e.g., B3LYP/6-31G) | Confirms carbon backbone and presence of functional groups. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1735 (ester C=O), ~1715 (keto C=O) | DFT (e.g., B3LYP/6-31G) | Identifies functional groups and conformational isomers. |

| UV-Vis Spectroscopy | λ_max (nm) | ~280 (n→π of ketone) | TD-DFT | Elucidates electronic structure and transitions. |

Role in Biochemical and Metabolic Pathways Research

Involvement in Fatty Acid Metabolism

The presence of a carbonyl group at the 18th carbon of the octadecanoic acid chain indicates that Ethyl 18-oxooctadecanoate is a product of fatty acid oxidation. Its involvement in fatty acid metabolism can be inferred from the established pathways of long-chain fatty acid degradation.

This compound is considered an intermediary metabolite in the omega-oxidation (ω-oxidation) pathway of stearic acid (octadecanoic acid). The ω-oxidation pathway is an alternative to the more common beta-oxidation pathway and involves the oxidation of the terminal methyl group of a fatty acid. This process typically occurs in the endoplasmic reticulum of vertebrate cells, particularly in the liver and kidneys.

The initial step of ω-oxidation of stearic acid would involve the hydroxylation of the C18 carbon to form 18-hydroxyoctadecanoic acid. Subsequent oxidation of the hydroxyl group would yield 18-oxooctadecanoic acid. This keto acid can then be esterified with ethanol (B145695) to form this compound. Therefore, this compound can be considered a derivative of a key intermediate in the ω-oxidation pathway. The parent dicarboxylic acid, octadecanedioic acid, can be further metabolized through peroxisomal β-oxidation.

This compound is a product of the oxidative metabolism of long-chain fatty acids. The formation of the parent molecule, 18-oxooctadecanoic acid, is a direct result of enzymatic oxidation in biological systems. The subsequent esterification to form the ethyl ester can occur in the presence of ethanol, a process that has been observed for other fatty acids, leading to the formation of fatty acid ethyl esters (FAEEs). While FAEEs are often studied in the context of ethanol consumption, their formation can also be part of endogenous metabolic processes.

The oxidative metabolism that produces the precursor to this compound is a detoxification pathway, converting less soluble fatty acids into more water-soluble dicarboxylic acids that can be more easily excreted.

Integration into Cellular and Organismal Metabolic Networks

The metabolism of this compound is integrated into the broader network of cellular lipid metabolism. Its formation and degradation are connected to other key metabolic pathways, and its presence can be influenced by various physiological and environmental conditions.

The synthesis of this compound is an example of a broader class of biochemical reactions that produce fatty acid esters. In various organisms, particularly microorganisms like yeast, wax ester synthases and other acyltransferases catalyze the formation of esters from fatty acyl-CoAs and alcohols. The bioproduction of fatty acid ethyl esters (FAEEs) is of significant interest for the production of biofuels and other oleochemicals.

The enzymatic machinery for ester synthesis is not strictly specific and can act on a variety of fatty acid derivatives. Therefore, it is plausible that 18-oxooctadecanoyl-CoA could serve as a substrate for such enzymes in the presence of ethanol, leading to the formation of this compound. This connects the metabolism of this specific oxidized fatty acid to the larger field of ester bioproduction.

The metabolic pathways leading to the formation of compounds like this compound are influenced by various environmental factors. In microorganisms, the production of fatty acid esters can be significantly affected by the availability of substrates, such as carbon and nitrogen sources, as well as culture conditions like temperature and pH. For example, higher fermentation temperatures have been shown to increase the production of certain ethyl esters in yeast.

Furthermore, exposure to certain chemicals or xenobiotics can induce the expression of cytochrome P450 enzymes involved in ω-oxidation, potentially increasing the flux through this pathway and leading to a higher production of oxidized fatty acids and their derivatives. The presence of ethanol is also a critical factor for the formation of the ethyl ester. Thus, the metabolic profile of an organism, including the levels of this compound, can be modulated by its chemical environment.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Ethyl 18-oxooctadecanoate with high purity?

- Methodological Answer : Synthesis typically involves esterification of 18-oxooctadecanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reflux conditions (70–80°C, 12–24 hours) with inert gas purging are critical to minimize oxidation. Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm purity using HPLC (C18 column, 70:30 methanol:water mobile phase) . Reagent specifications (e.g., anhydrous ethanol, ≥99.8%) and equipment (e.g., rotary evaporator with precise temperature control) must be documented to ensure reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize Ethyl 18-oxoxoctadecanoate?

- Methodological Answer :

- ¹H NMR : Dissolve in deuterated chloroform (CDCl₃) and analyze carbonyl proton signals (δ 9.5–10.0 ppm) and ester methylene protons (δ 4.1–4.3 ppm). Compare with reference spectra of structurally similar esters .

- IR : Confirm the ketone (C=O stretch at ~1710 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functional groups.

- MS : Use ESI-MS in positive ion mode to detect molecular ion peaks [M+H]⁺ and fragmentation patterns. Calibrate instruments with certified standards to reduce mass accuracy errors .

Q. What protocols ensure stability during storage of this compound?

- Methodological Answer : Store in amber vials under argon at –20°C to prevent ketone group degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products. Use DSC (differential scanning calorimetry) to determine thermal decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) elucidate this compound’s solvent interactions and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces, focusing on the ketone and ester moieties. Compare with experimental dipole moments .

- Molecular Dynamics (MD) : Simulate solvation in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents using OPLS-AA force fields. Analyze hydrogen-bonding dynamics between the ketone group and solvent molecules .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer :

- Error Analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR calibration drift) and sample preparation variability (e.g., solvent purity).

- Comparative Studies : Replicate measurements using alternative techniques (e.g., X-ray crystallography for conformational analysis) or higher-field NMR (≥600 MHz) to resolve signal splitting ambiguities .

- Statistical Rigor : Apply multivariate analysis (PCA or PLS) to identify outliers in spectral datasets .

Q. What experimental designs are suitable for probing this compound’s role in lipid oxidation pathways?

- Methodological Answer :

- In Vitro Assays : Incubate with lipoxygenase or cytochrome P450 enzymes under controlled O₂ levels. Monitor ketone reduction or ester hydrolysis via LC-MS/MS.

- Isotopic Labeling : Use ¹³C-labeled substrates to trace carbon flux in oxidation products.

- Control Groups : Include inhibitors (e.g., NDGA for lipoxygenase) and negative controls (heat-inactivated enzymes) to validate specificity .

Data Analysis & Reporting

Q. How should raw data from kinetic studies of this compound be processed and reported?

- Methodological Answer :

- Data Reduction : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from Arrhenius plots. Use nonlinear regression tools (e.g., OriginLab) to fit kinetic models .

- Uncertainty Quantification : Report confidence intervals (95% CI) for rate constants and use error propagation formulas for derived parameters .

- Appendix Use : Include raw kinetic datasets (time vs. concentration) in appendices, while processed data (e.g., rate constants) remain in the main text .

Q. What strategies mitigate biases in subgroup analyses (e.g., solvent effects on reactivity)?

- Methodological Answer :

- Preset Hypotheses : Define subgroups (e.g., solvent polarity tiers) a priori to avoid data dredging.

- Multivariate Adjustments : Use ANCOVA to control for confounding variables (e.g., temperature fluctuations).

- Transparency : Clearly distinguish exploratory analyses from hypothesis-driven work in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|